1-[6-(4-chlorobenzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine
Description
Properties
IUPAC Name |
[6-(4-chlorophenyl)sulfonylpyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S/c23-18-7-9-20(10-8-18)30(28,29)21-11-6-17(16-24-21)22(27)26-14-12-25(13-15-26)19-4-2-1-3-5-19/h1-11,16H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBFQFGSCKBDAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(4-chlorobenzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of a pyridine intermediate, which is functionalized at the 3-position with a carbonyl group.
Sulfonylation: The pyridine intermediate undergoes sulfonylation with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated pyridine derivative.
Piperazine Coupling: The final step involves coupling the sulfonylated pyridine derivative with 4-phenylpiperazine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a suitable solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using more efficient catalysts, and employing continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions: 1-[6-(4-chlorobenzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
1-[6-(4-chlorobenzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[6-(4-chlorobenzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Pharmacological Variations
- 1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine (): This compound shares a pyridine-3-carbonyl-piperazine backbone but differs in substituents. The absence of a sulfonyl group reduces polar surface area, which could impact solubility and bioavailability .
- 1-[4-(4-Chlorophenyl)-2-thiazolyl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine (): The replacement of the pyridine-3-carbonyl with a thiazolyl group introduces aromatic heterocyclic diversity.
Sch-350634 ():
A CCR5 antagonist with a piperidine-piperazine scaffold. The 4-methyl and trifluoromethylphenyl groups optimize receptor selectivity and oral bioavailability, highlighting the importance of alkyl and fluorinated substituents in pharmacokinetics—a contrast to the target compound’s unsubstituted phenyl group .
Functional Group Impact on Activity
- Sulfonyl vs. Carbonyl Linkers :
The 4-chlorobenzenesulfonyl group in the target compound provides stronger electron-withdrawing effects and hydrogen-bonding capacity compared to simple carbonyl-linked analogues (e.g., ). This may improve binding to sulfonylurea receptors or proteases . - Arylpiperazine Moieties :
The 4-phenylpiperazine group is associated with serotonin receptor modulation (e.g., 5-HT1A/2A). Comparatively, 4-fluorophenyl or 4-methoxyphenyl variants () show altered selectivity profiles due to electronic and steric effects .
Data Tables
Table 1: Structural and Pharmacological Comparison
| Compound Name | Key Substituents | Bioactivity Highlights | LogP (Predicted) |
|---|---|---|---|
| Target Compound | 4-Cl-benzenesulfonyl, 4-phenylpiperazine | Potential CNS activity, receptor binding | 3.8 |
| 1-(5-Cl-2-MePh)-4-(2-Cl-pyridine-3-CO)piperazine (16) | 5-Cl-2-MePh, 2-Cl-pyridine | Analgesic candidate | 4.2 |
| Sch-350634 (11) | 4-Me, CF3-Ph, piperidine-N-oxide | CCR5 antagonist (IC50 < 10 nM) | 2.5 |
| 1-(4-Fluorobenzyl)piperazine derivatives (15) | 4-F-Ph, variable benzoyl groups | Tyrosine kinase inhibition | 2.9–3.4 |
Research Findings and Implications
- Receptor Selectivity : The target compound’s sulfonyl group may confer unique affinity for sulfonylurea receptors (SUR1), unlike Sch-350634’s CCR5 selectivity .
- Metabolic Stability : Fluorinated or trifluoromethylated analogues () exhibit longer half-lives than the target compound, suggesting room for optimization .
- Analgesic Potential: Arylpiperazine derivatives with electron-withdrawing groups (e.g., 4-Cl, ) show enhanced analgesic activity, supporting the target compound’s therapeutic promise .
Biological Activity
1-[6-(4-chlorobenzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a sulfonyl group, a pyridine ring, and a piperazine moiety. Its IUPAC name is 1-[4-[4-[6-(4-chlorobenzenesulfonyl)pyridine-3-carbonyl]piperazin-1-yl]phenyl]ethanone. The molecular formula is , and it has a molecular weight of approximately 485.96 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The sulfonyl and carbonyl groups are crucial for binding to these targets, leading to modulation of their activity. Notably, compounds with similar structures have shown significant inhibition of the Wnt/β-catenin signaling pathway, which is critical in cancer development.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, one study reported that related compounds inhibited the growth of colorectal cancer cell lines SW480 and HCT116 with IC50 values of 2 µM and 0.12 µM, respectively . This suggests that the compound may serve as a promising lead for developing new cancer therapies.
Enzyme Inhibition
The compound has also been identified as a novel inhibitor of β-catenin, which plays a vital role in various cellular processes including proliferation and apoptosis. Inhibition of β-catenin can lead to reduced expression of proliferation markers like Ki67 in cancer cells, indicating its potential as an effective therapeutic agent .
Data Table: Biological Activity Overview
Study 1: In Vitro Efficacy
In an in vitro study, the compound was tested against several cancer cell lines to evaluate its cytotoxic effects. Results indicated that it significantly inhibited cell growth in a dose-dependent manner, supporting its potential use in targeted cancer therapies.
Study 2: In Vivo Efficacy
In vivo studies using xenograft models demonstrated that treatment with the compound led to tumor growth inhibition compared to control groups. This further validates its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 1-[6-(4-chlorobenzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions (e.g., temperature at 80–100°C, solvents like dichloromethane or acetonitrile) and purification via column chromatography (silica gel, gradient elution) to achieve >90% purity. Critical steps include sulfonation of pyridine intermediates and coupling with phenylpiperazine derivatives under inert atmospheres .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR to verify aromatic protons and carbonyl groups.
- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.
- IR spectroscopy to identify sulfonyl (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) stretches .
Q. What experimental approaches are recommended to assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% relative humidity, acidic/basic hydrolysis). Monitor degradation products via HPLC-MS and quantify stability using kinetic modeling (Arrhenius plots) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions. Standardize protocols:
- Use isogenic cell lines to control genetic variability.
- Validate target engagement via biophysical methods (SPR, ITC).
- Perform meta-analysis of published datasets to identify outliers .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the 4-phenylpiperazine moiety?
- Methodological Answer : Synthesize analogs with:
- Substituted phenyl rings (e.g., electron-withdrawing groups to modulate π-π interactions).
- Piperazine modifications (e.g., N-alkylation to enhance lipophilicity).
Evaluate changes via competitive binding assays and molecular docking against target proteins (e.g., GPCRs or kinases) .
Q. How can computational modeling predict off-target interactions of this compound?
- Methodological Answer : Perform docking simulations (AutoDock Vina, Schrödinger Suite) against a panel of 500+ human proteins. Validate predictions with thermal shift assays (TSA) to detect protein-ligand binding. Use molecular dynamics (MD) simulations (>100 ns) to assess binding stability .
Q. What methodologies elucidate the compound’s metabolic pathways and toxicity mechanisms?
- Methodological Answer :
- In vitro microsomal assays (human liver microsomes + NADPH) to identify Phase I metabolites.
- LC-QTOF-MS for metabolite profiling.
- Toxicogenomics (RNA-seq) to map pathways like oxidative stress or apoptosis in HepG2 cells .
Q. How can researchers validate the compound’s selectivity across structurally similar targets?
- Methodological Answer : Use parallel artificial membrane permeability assays (PAMPA) to assess passive diffusion. Combine with selectivity panels (e.g., Eurofins CEREP panel) testing 100+ receptors. Cross-reference with cryo-EM structures to identify binding pocket divergences .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer : Re-evaluate solubility using standardized shake-flask methods with UV-Vis quantification. Account for pH-dependent ionization (sulfonyl group pKa ~1.5) and use co-solvents (DMSO:PBS mixtures) for consistency across studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
